(R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl
Description
(R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt featuring a naphthalene moiety and a trifluoroethylamine group. Its molecular formula is C₁₂H₁₁ClF₃N, with a molecular weight of 261.67 g/mol (CAS: 2241594-40-9) . The compound’s stereochemistry and electron-withdrawing trifluoromethyl group enhance its utility in asymmetric synthesis, chiral recognition, and coordination chemistry. Key applications include:
- Catalysis: As a chiral ligand or auxiliary in enantioselective reactions (e.g., in the synthesis of Himbert diene ligands) .
- Material Science: Participation in metallohelix complexes for ice recrystallization inhibition .
- Pharmaceutical Research: Potential as a building block for nicotinic receptor modulators or antifreeze protein mimetics .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTCIXNNERQAAI-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-(naphthalen-1-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyl derivatives, trifluoromethylated amines, and their corresponding hydrochloride salts.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Chiral Amines with Naphthalene Moieties
Key Insights :
- The trifluoro group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs, making it more suitable for biological applications .
- Enantiomers (R vs. S) exhibit divergent binding affinities in chiral environments. For example, (S)-enantiomers may show reduced efficacy in metallohelix formation due to mismatched stereochemistry .
Trifluoroethylamine Derivatives with Alternative Aromatic Groups
Key Insights :
- Naphthalene in the target compound provides bulkier aromatic stacking compared to phenyl derivatives, influencing binding in protein cavities (e.g., α7 nicotinic receptors) .
- Electron-deficient aromatic groups (e.g., trifluoromethylphenyl) enhance interactions with electron-rich biological targets but reduce solubility .
Chiral Amines with Non-Aromatic Substituents
Key Insights :
- Cyclic ether substituents (e.g., tetrahydrofuran, oxetane) improve water solubility and metabolic stability compared to aromatic analogs .
- These compounds are less suited for applications requiring π-π interactions (e.g., enzyme inhibition) but excel in solubility-driven formulations.
Data Tables for Key Properties
Table 1: Physicochemical Properties
Biological Activity
(R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 2241594-40-9. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClF₃N |
| Molecular Weight | 261.67 g/mol |
| CAS Number | 2241594-40-9 |
| IUPAC Name | (R)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride |
The biological activity of (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride primarily involves its interaction with various receptors and enzymes. Research indicates that this compound may act as a modulator of the calcium-sensing receptor (CaSR), which plays a critical role in calcium homeostasis and signaling pathways in various tissues.
Structure-Activity Relationship (SAR)
A study on related compounds demonstrated that modifications at specific positions on the naphthalene ring can significantly alter biological activity. For instance, the introduction of trifluoromethyl groups has been shown to enhance receptor binding affinity and potency. The IC50 values observed in various studies highlight the importance of structural modifications:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 4-(Trifluoromethoxy)benzenesulfonyl derivative | 5.4 ± 0.5 | Active against CaSR in CHO cells |
| Carboxamide derivative | 0.9 ± 0.2 | Six-fold increase in activity compared to sulfonamide linkage |
These findings suggest that (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride may exhibit enhanced biological activity through similar structural modifications.
In Vitro Studies
In vitro studies have demonstrated that (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride can influence cellular signaling pathways. For example, it has been shown to inhibit calcium-induced tritiated inositol phosphate accumulation in CHO cells expressing CaSR, indicating its potential as a calcilytic agent.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Calcilytic Activity : A study published in PubMed reported that derivatives of naphthalene-based amines could effectively modulate CaSR activity, with implications for treating conditions related to calcium imbalance.
- Drug Discovery Applications : The compound's unique structural features make it a candidate for drug development targeting calcium-related disorders. The synthesis methodologies employed in parallel library synthesis have facilitated the exploration of this compound's analogs for enhanced efficacy.
Q & A
Q. How can researchers optimize the synthesis of (R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine HCl to ensure high yield and purity?
Methodological Answer:
- Reaction Condition Control : Optimize temperature (typically 0–25°C), pH (neutral to slightly acidic), and reactant stoichiometry to minimize side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification Techniques : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Analytical Validation : Confirm structural integrity using H/F NMR (e.g., trifluoromethyl signals at δ ~120 ppm in F NMR) and high-resolution mass spectrometry (HRMS) with <1 ppm mass error .
Q. What analytical techniques are critical for characterizing the stereochemical configuration and purity of this compound?
Methodological Answer:
- Chirality Confirmation : Use polarimetry to measure specific optical rotation ([α]) and compare with literature values. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .
- Structural Elucidation : Perform X-ray crystallography (using SHELX software for refinement) to resolve absolute configuration. Pair with IR spectroscopy to identify amine HCl salt formation (N–H stretch ~2500–3000 cm) .
- Purity Assessment : Combine C NMR (to detect trace solvents) and thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How does the stereochemical configuration (R vs. S) influence biological activity in receptor-binding studies?
Methodological Answer:
- Enantiomer-Specific Assays : Conduct competitive binding assays (e.g., radioligand displacement) using isolated receptors (e.g., GPCRs). Compare IC values of (R)- and (S)-enantiomers to quantify stereoselectivity .
- Molecular Dynamics (MD) Simulations : Model interactions between the trifluoromethyl group and hydrophobic receptor pockets. Highlight differences in binding free energy (ΔG) between enantiomers using software like AutoDock Vina .
- In Vivo Correlation : Administer enantiomers to animal models and measure pharmacokinetic parameters (e.g., AUC, C) to link stereochemistry to efficacy/toxicity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Validation : Cross-check compound purity (e.g., residual solvent levels via GC-MS) and storage conditions (e.g., desiccated vs. ambient). Polymorphic forms (e.g., hydrate vs. anhydrous HCl salt) can alter solubility and bioactivity .
- Meta-Analysis Framework : Aggregate data from multiple studies using standardized assays (e.g., CEREP panels). Apply statistical tools (e.g., mixed-effects models) to account for inter-lab variability .
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
Q. What role does the trifluoromethyl group play in modulating lipophilicity and target selectivity?
Methodological Answer:
- LogP Measurement : Determine octanol-water partition coefficients experimentally (shake-flask method) or computationally (CLogP). Compare with non-fluorinated analogs to quantify lipophilicity enhancement .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with –CF replaced by –CH or –Cl. Test in vitro activity to isolate contributions of electronic vs. steric effects .
- Membrane Permeability Assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate –CF presence with passive diffusion rates .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Docking Protocols : Use Glide (Schrödinger) or GOLD for rigid/flexible docking. Include explicit water molecules in binding sites to account for solvation effects .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for subtle structural changes (e.g., naphthalene vs. biphenyl substituents) .
- QM/MM Hybrid Models : Apply quantum mechanics (e.g., DFT) to the ligand-binding site and molecular mechanics to the protein backbone for accurate electrostatic modeling .
Q. How do solvent polarity and reaction media influence the compound’s stability during catalytic reactions?
Methodological Answer:
- Solvent Screening : Test stability in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, HO) solvents via accelerated degradation studies (40°C/75% RH). Monitor by LC-MS for decomposition products .
- Acid/Base Stability : Expose to buffered solutions (pH 1–13) and quantify degradation kinetics. The HCl salt form enhances aqueous stability compared to the free base .
Q. What strategies mitigate degradation during long-term storage for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
